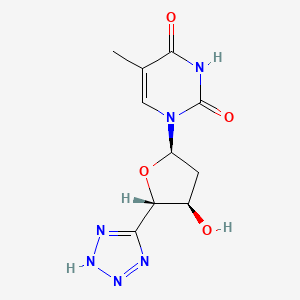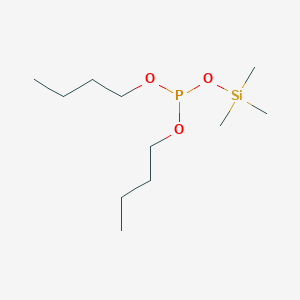
Dibutyl trimethylsilyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl trimethylsilyl phosphite is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of both phosphite and trimethylsilyl groups, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl trimethylsilyl phosphite can be synthesized through the reaction of dibutyl phosphite with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and does not require an inert atmosphere . Another method involves the reaction of dibutyl phosphite with hexamethyldisilazane, which also yields high purity products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction is typically catalyzed by zinc sulfate and diethylamine, which facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl trimethylsilyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibutyl trimethylsilyl phosphate.
Substitution: It participates in substitution reactions, particularly with alkyl halides, to form phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Alkyl halides such as methyl iodide are often used in substitution reactions.
Major Products Formed
Oxidation: Dibutyl trimethylsilyl phosphate.
Substitution: Various phosphonate esters depending on the alkyl halide used.
Scientific Research Applications
Dibutyl trimethylsilyl phosphite has several applications in scientific research:
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of dibutyl trimethylsilyl phosphite involves its ability to undergo oxidation and substitution reactions. In high-voltage lithium-ion batteries, it forms protective films on electrode surfaces through electrochemical redox reactions, enhancing the stability of the electrode-electrolyte interface . The compound’s reactivity with hydrofluoric acid also contributes to its effectiveness in removing impurities from the electrolyte .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl trimethylsilyl phosphite
- Tris(trimethylsilyl) phosphite
- Diethyl trimethylsilyl phosphite
Uniqueness
Dibutyl trimethylsilyl phosphite is unique due to its specific reactivity profile and the ability to form stable protective films in electrochemical applications. Compared to its dimethyl and diethyl counterparts, it offers better performance in certain high-voltage battery applications due to its larger alkyl groups, which provide enhanced stability .
Properties
CAS No. |
55274-10-7 |
|---|---|
Molecular Formula |
C11H27O3PSi |
Molecular Weight |
266.39 g/mol |
IUPAC Name |
dibutyl trimethylsilyl phosphite |
InChI |
InChI=1S/C11H27O3PSi/c1-6-8-10-12-15(13-11-9-7-2)14-16(3,4)5/h6-11H2,1-5H3 |
InChI Key |
GGZBIUWVVGYYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(OCCCC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



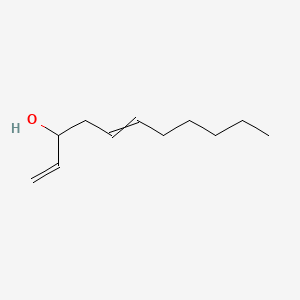

![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
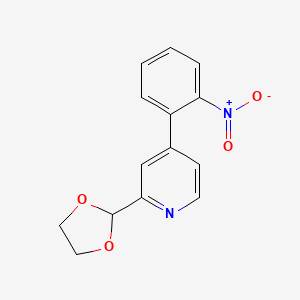
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
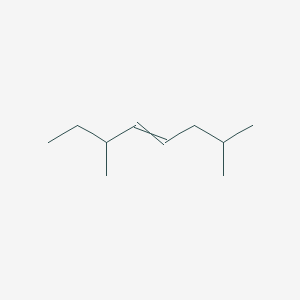
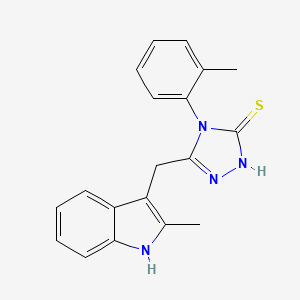
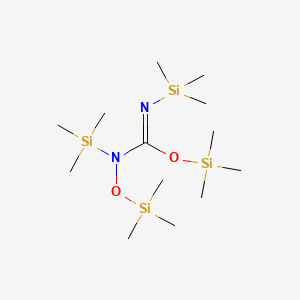
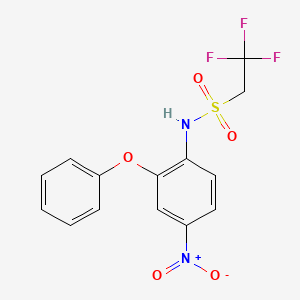
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)

